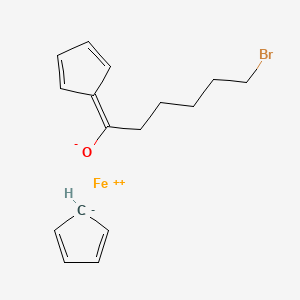

(6-Bromo-1-oxohexyl)ferrocene

Beschreibung

Significance of Ferrocene (B1249389) Derivatives in Modern Organometallic Chemistry

The discovery of ferrocene in 1951 is widely considered a landmark event that launched the modern era of organometallic chemistry. biomedpharmajournal.orgnumberanalytics.comwikipedia.orgmappingignorance.org Its unexpected "sandwich" structure and remarkable stability opened up new avenues for understanding chemical bonding and reactivity. biomedpharmajournal.orgwikipedia.orgmdpi.com Ferrocene derivatives, compounds in which one or both cyclopentadienyl (B1206354) rings are modified with functional groups, have become indispensable tools across numerous chemical disciplines. biomedpharmajournal.orgresearchgate.net

The significance of these derivatives stems from several key characteristics:

Exceptional Stability: Ferrocene exhibits high thermal stability and is resistant to air and water, a trait that often carries over to its derivatives. wikipedia.orgmdpi.com This robustness allows for a wide range of chemical manipulations without decomposition of the core organometallic structure.

Reversible Redox Behavior: The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple undergoes a well-behaved, reversible one-electron oxidation. mdpi.comsigmaaldrich.com This property is central to its use in electrochemistry, where it often serves as an internal standard. mdpi.com The redox potential can be precisely tuned by adding electron-donating or electron-withdrawing substituents to the cyclopentadienyl rings, making ferrocene derivatives ideal components for sensors, redox catalysts, and electroactive materials. biomedpharmajournal.orgmdpi.com

Aromatic-like Reactivity: The cyclopentadienyl rings in ferrocene exhibit reactivity similar to aromatic compounds, readily undergoing reactions like Friedel-Crafts acylation. wikipedia.org This allows for the straightforward introduction of a wide variety of functional groups, leading to a vast library of derivatives with tailored properties. biomedpharmajournal.org

Diverse Applications: The unique combination of stability, redox activity, and synthetic accessibility has led to the application of ferrocene derivatives in materials science, catalysis, and bioorganometallic chemistry. researchgate.netacs.org They are used to create polymers with unique electronic properties, function as ligands in catalysis, and form the basis of novel therapeutic agents and biosensors. biomedpharmajournal.orgmdpi.comacs.orgnih.gov

The following table summarizes the key properties of the parent compound, ferrocene.

| Property | Value |

| Chemical Formula | C₁₀H₁₀Fe wikipedia.org |

| Molar Mass | 186.04 g/mol wikipedia.org |

| Appearance | Orange, camphor-like smelling solid wikipedia.org |

| Melting Point | 172.5 °C wikipedia.org |

| Boiling Point | 249 °C wikipedia.org |

| Key Feature | High stability and reversible redox chemistry wikipedia.org |

Positioning of (6-Bromo-1-oxohexyl)ferrocene as a Strategic Synthetic Precursor and Building Block

This compound is a prime example of a strategically designed ferrocene derivative that serves not as an end-product, but as a versatile building block for more complex molecular architectures. scbt.comsigmaaldrich.com Its utility is derived from the specific combination of the stable ferrocene core with a bifunctional six-carbon chain.

The key structural features that define its role as a precursor are:

The Ferrocene Core: Provides the fundamental electrochemical and structural properties, such as redox activity and stability.

The Keto Group: The carbonyl group (C=O) adjacent to the ferrocene ring is an electron-withdrawing group that modifies the redox potential of the iron center. mdpi.com It also serves as a reactive site for condensation reactions.

The Terminal Bromo Group: The bromine atom at the end of the hexyl chain is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the entire ferrocenyl moiety to a wide range of substrates, including other molecules, polymers, and surfaces.

This dual functionality makes this compound a highly valuable intermediate. It is commercially available and used as a reactant for preparing diverse systems such as ferrocene-containing polymers that act as electron transfer mediators, and ligands for specific biological receptors. sigmaaldrich.comchemdad.com The synthesis of this compound typically involves the Friedel-Crafts acylation of ferrocene with a bromoalkyl chain, creating a molecule primed for further chemical transformation.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 57640-76-3 scbt.com |

| Molecular Formula | C₁₆H₁₉BrFeO scbt.com |

| Molecular Weight | 363.07 g/mol scbt.com |

| Melting Point | 35.1-37.3 °C chemdad.com |

| Primary Use | Synthetic building block scbt.com |

Overview of Current Research Trajectories Involving this compound Systems

Current research leverages the unique synthetic utility of this compound to construct advanced functional materials and molecular systems. The investigations primarily focus on materials science, particularly in the development of novel polymers and photosensitizers.

Recent research findings utilizing this compound are summarized in the table below:

| Research Area | Precursor Used | Synthesized Product | Key Findings & Significance |

| Polymer Chemistry | This compound and 2-ethynylpyridine (B158538) tandfonline.com | Poly(2-ethynyl-N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide) [PEFOPB] tandfonline.com | A new polyacetylene-based polyelectrolyte was synthesized. The resulting polymer possesses a conjugated backbone and exhibits stable, though irreversible, redox behavior, indicating potential for use in electronic materials. tandfonline.comresearchgate.net |

| Porphyrazine Chemistry & Photophysics | This compound and dimercaptomaleonitrile disodium (B8443419) salt mdpi.comnih.gov | Octaferrocenyl-substituted magnesium(II) sulfanyl (B85325) porphyrazine mdpi.com | The ferrocene precursor was used to synthesize a novel maleonitrile (B3058920) derivative, which was then tetramerized to form a porphyrazine. The final compound was studied for its photophysical properties, including its ability to generate singlet oxygen, which is relevant for photodynamic therapy. The electron-withdrawing groups significantly increased the oxidation potential of the ferrocene units. mdpi.com |

| Supramolecular Chemistry & Drug Delivery | This compound tandfonline.com | Oxidant-responsive ferrocene-based cyclodextrin (B1172386) complex coacervate core micelles tandfonline.com | The ferrocene derivative was used to create micelles whose aggregation behavior can be controlled by an oxidizing agent (H₂O₂). This responsiveness to reactive oxygen species (ROS) suggests potential applications in ROS-mediated drug delivery or sensing. tandfonline.com |

These studies illustrate how this compound serves as a crucial starting material. In one study, it was used in the quaternization polymerization of 2-ethynylpyridine to create a novel polyacetylene-based polyelectrolyte. tandfonline.comresearchgate.net The resulting polymer, featuring a conjugated backbone with ferrocene-containing side chains, showed stable electrochemical properties, marking it as a candidate for new electronic materials. tandfonline.comresearchgate.net

Another significant research direction involves its use in the synthesis of complex macrocycles. Researchers have reacted this compound with dimercaptomaleonitrile disodium salt to produce a novel maleonitrile derivative. mdpi.comnih.gov This intermediate was then used to create a magnesium(II) porphyrazine substituted with eight ferrocenyl units. mdpi.com The resulting macrocycle was investigated for its electrochemical and photochemical properties, demonstrating potential for applications that rely on light-induced processes, such as photodynamic therapy. mdpi.comnih.gov

Furthermore, the compound has been employed in the field of supramolecular chemistry to construct "smart" materials. It has been incorporated into cyclodextrin complexes to form micelles that can be disassembled by an oxidant. tandfonline.com This work highlights a pathway toward creating advanced drug delivery systems that can release their cargo in response to specific chemical stimuli within the body, such as the reactive oxygen species found in tumor microenvironments. tandfonline.com

Structure

2D Structure

Eigenschaften

CAS-Nummer |

57640-76-3 |

|---|---|

Molekularformel |

C16H19BrFeO |

Molekulargewicht |

363.07 g/mol |

IUPAC-Name |

6-bromo-1-cyclopenta-2,4-dien-1-ylidenehexan-1-olate;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C11H15BrO.C5H5.Fe/c12-9-5-1-2-8-11(13)10-6-3-4-7-10;1-2-4-5-3-1;/h3-4,6-7,13H,1-2,5,8-9H2;1-5H;/q;-1;+2/p-1 |

InChI-Schlüssel |

FNTAMLHOTKQXBR-UHFFFAOYSA-M |

Kanonische SMILES |

[CH-]1C=CC=C1.C1=CC(=C(CCCCCBr)[O-])C=C1.[Fe+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Bromo 1 Oxohexyl Ferrocene and Its Functional Derivatives

Established Synthetic Pathways to (6-Bromo-1-oxohexyl)ferrocene

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of ferrocene (B1249389). utahtech.edunih.govmdpi.com This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto one of the cyclopentadienyl (B1206354) rings of the ferrocene sandwich compound. utahtech.eduaiinmr.com

In this specific synthesis, ferrocene is reacted with 6-bromohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). utahtech.edumdpi.com The Lewis acid activates the 6-bromohexanoyl chloride, generating a highly electrophilic acylium ion. The electron-rich cyclopentadienyl ring of ferrocene then acts as a nucleophile, attacking the acylium ion to form the acylated product, this compound. aiinmr.com The reaction is carefully controlled to favor mono-substitution, as the acyl group is deactivating, which helps to prevent a second acylation on the other ring. thermofisher.cn

Table 1: Reactants for the Synthesis of this compound

| Reactant | Role | CAS Number |

| Ferrocene | Aromatic Nucleophile | 102-54-5 |

| 6-Bromohexanoyl chloride | Acylating Agent | 22809-37-6 sigmaaldrich.com |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | 7446-70-0 |

This interactive table summarizes the key components used in the Friedel-Crafts acylation for preparing the title compound.

Derivatization Strategies Employing this compound as a Key Reactant

The terminal bromine atom on the hexyl chain of this compound provides a reactive site for a multitude of nucleophilic substitution and polymerization reactions, making it an ideal starting material for creating complex functional derivatives.

Synthesis of Novel Maleonitrile (B3058920) Derivatives through Alkylation Reactions

This compound is utilized as an alkylating agent in the synthesis of novel maleonitrile derivatives. In a key reaction, it is combined with the disodium (B8443419) salt of dimercaptomaleonitrile. The thiolates of the dimercaptomaleonitrile act as nucleophiles, displacing the bromide ion from the this compound molecule. This results in the formation of a new maleonitrile derivative where two ferrocenyl-containing units are attached through thioether linkages.

This synthetic step is foundational for creating more complex macrocyclic structures, as the resulting maleonitrile derivative possesses the necessary functionality for subsequent cyclization reactions.

Formation of Octaferrocenyl-substituted Magnesium(II) Sulfanyl (B85325) Porphyrazines via Autocyclotetramerization

Building upon the synthesis of the ferrocenyl-substituted maleonitrile, this derivative can undergo an autocyclotetramerization reaction to form a highly complex macrocycle. Under Linstead conditions, which typically involve heating in the presence of a magnesium salt (like magnesium butanolate), four molecules of the maleonitrile derivative condense to form an octaferrocenyl-substituted magnesium(II) sulfanyl porphyrazine.

The resulting porphyrazine structure is a large, conjugated system featuring eight peripheral ferrocenyl moieties. The presence of these redox-active ferrocene units imparts unique electrochemical and photochemical properties to the porphyrazine macrocycle, making it a subject of interest in materials science.

Preparation of Polyacetylene-Based Polyelectrolytes via Quaternization Polymerization with 2-Ethynylpyridine (B158538)

A significant application of this compound is in the synthesis of novel polyelectrolytes. Specifically, it is used as an initiator in the non-catalyst quaternization polymerization of 2-ethynylpyridine. researchgate.net In this process, the nitrogen atom of the 2-ethynylpyridine acts as a nucleophile, attacking the carbon atom bonded to the bromine in this compound.

This initial quaternization step forms a monomeric salt, 2-ethynyl-N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide. This activated monomer then readily undergoes linear polymerization without the need for an additional initiator or catalyst. researchgate.net The final product is a polyacetylene-based polyelectrolyte featuring a conjugated polymer backbone with bulky N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide substituents. researchgate.net These materials are investigated for their optical and electronic properties, stemming from the combination of the conjugated polyene backbone and the electroactive ferrocene pendants. researchgate.net

Table 2: Key Species in Quaternization Polymerization

| Compound | Role |

| This compound | Initiator / Alkylating Agent |

| 2-Ethynylpyridine | Monomer |

| Poly(N-(6-ferrocenyl-6-oxohexyl)-2-ethynylpyridinium bromide) | Final Polymer Product |

This interactive table outlines the roles of the main chemical species in the synthesis of the polyacetylene-based polyelectrolyte.

Generation of Maleimide-Modified Phosphonium (B103445) Ionic Liquids

This compound is a documented reactant for the preparation of maleimide-modified phosphonium ionic liquids. sigmaaldrich.com The synthesis involves a quaternization reaction where a phosphine (B1218219), typically a trialkylphosphine like tri-tert-butyl phosphine, attacks the terminal electrophilic carbon of the bromo-hexyl chain. nih.govmdpi.com This reaction forms a ferrocene-functionalized phosphonium salt.

To generate the maleimide-modified version, a phosphine bearing a maleimide (B117702) functionality (which may be protected, for instance, as a furan-Diels-Alder adduct) is used. nih.gov The nucleophilic phosphine displaces the bromide to form the phosphonium ionic liquid, which now incorporates both a redox-active ferrocene unit and a reactive maleimide group. The maleimide moiety can then participate in further reactions, such as Michael-type additions, allowing for the attachment of other functional groups (e.g., thiols or amines) to create multitask-specific ionic liquids. nih.gov

Synthesis of Metal-Containing Histamine (B1213489) H3 Receptor Ligands

The compound serves as a crucial linker in the synthesis of novel metal-containing ligands for the human histamine H₃ receptor (hH₃R). sigmaaldrich.com Ferrocene has been explored as a pharmacophore in medicinal chemistry, and its incorporation can lead to compounds with unique biological activities. nih.gov

In this application, the this compound acts as an electrophilic linker. A known histamine H₃ receptor antagonist or inverse agonist pharmacophore, which contains a nucleophilic site (typically an amine), is reacted with this compound. The nucleophilic pharmacophore displaces the bromide ion, forming a covalent bond and tethering the ferrocene moiety to the core ligand structure via the six-carbon acyl chain. nih.gov This approach allows for the systematic investigation of how the bulky, metallic ferrocene group influences receptor binding and activity. nih.gov

Development of Ferrocene-Containing Polymers as Electron Transfer Mediators

Ferrocene-containing polymers represent a significant class of organometallic materials, prized for their thermal stability, reversible redox behavior, and versatile electronic properties. nih.gov this compound serves as a key reactant in the preparation of these polymers, particularly those designed to act as electron transfer mediators. sigmaaldrich.com The incorporation of the ferrocenyl group into a polymer backbone allows for the creation of materials that can efficiently shuttle electrons, a critical function in applications such as electrochemical biosensors and catalytic systems. nih.govresearchgate.net

A notable synthetic strategy involves using this compound to initiate the polymerization of other monomers, thereby appending the ferrocene unit as a side-chain. This approach has been successfully employed in the synthesis of novel polyacetylene-based polyelectrolytes. tandfonline.com Specifically, the quaternization polymerization of 2-ethynylpyridine with this compound yields a polymer with a conjugated polyacetylene backbone and bulky N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide substituents. tandfonline.comresearchgate.net The resulting polymer, PEFOPB, possesses a unique chemical structure where the redox-active ferrocene moieties are strategically positioned along the polymer chain, poised to facilitate electron transfer processes. tandfonline.com

The architecture of such polymers, where the ferrocene unit is appended as a side-chain to the main polymer backbone, is a common and effective design for creating functional materials. cmu.edu This method allows for the properties of the polymer backbone (e.g., conductivity, solubility) and the ferrocene mediator to be synergistically combined. The resulting polyelectrolyte exhibits distinct optical and electrochemical properties, including a characteristic absorption peak in the visible region, confirming the presence of the conjugated polyene backbone essential for its electronic functions. tandfonline.comresearchgate.net

Reaction Conditions and Methodological Adaptations for Derivatization

The derivatization of this compound into functional polymers requires carefully controlled reaction conditions. The synthesis of the polyacetylene-based polyelectrolyte PEFOPB via non-catalyst quaternization polymerization serves as a prime example of a methodological adaptation for creating a ferrocene-containing polymer. tandfonline.com

The procedure involves dissolving this compound in a suitable solvent, such as dimethylformamide (DMF), to which an equimolar amount of the monomer, 2-ethynylpyridine, is added. tandfonline.com The reaction is conducted under an inert atmosphere, achieved through freeze-pump-thaw cycles to deoxygenate the mixture, preventing unwanted side reactions. tandfonline.com

The polymerization proceeds at an elevated temperature, typically around 80 °C, for a duration of 24 hours. tandfonline.com During the reaction, observable changes indicate the progression of polymerization, including a gradual color change of the solution from light brown to dark black and a noticeable increase in viscosity. tandfonline.com Despite the presence of a highly bulky substituent formed in the initial quaternization step, the polymerization proceeds effectively, yielding the final polymer as a black powder after appropriate work-up procedures. tandfonline.com

This synthetic methodology demonstrates a direct and efficient pathway for incorporating the this compound moiety into a conjugated polymer system without the need for a catalyst. The conditions are tailored to facilitate the quaternization reaction between the bromo-functionalized ferrocene derivative and the nitrogen on the pyridine (B92270) ring of the monomer, which simultaneously initiates the polymerization of the ethynyl (B1212043) group. tandfonline.com

Interactive Data Table: Synthesis of PEFOPB

| Parameter | Value | Reference |

| Reactant 1 | This compound | tandfonline.com |

| Reactant 2 | 2-Ethynylpyridine | tandfonline.com |

| Solvent | Dimethylformamide (DMF) | tandfonline.com |

| Temperature | 80 °C | tandfonline.com |

| Reaction Time | 24 hours | tandfonline.com |

| Catalyst | None | tandfonline.com |

| Initial Conc. ([M]₀) | 0.52 M | tandfonline.com |

| Polymer Yield | 74% | tandfonline.com |

Advanced Spectroscopic and Electrochemical Characterization of 6 Bromo 1 Oxohexyl Ferrocene Derivatives

Comprehensive Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic analysis is crucial for confirming the molecular structure and probing the electronic environment of (6-bromo-1-oxohexyl)ferrocene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-Dimensional and Two-Dimensional Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structural integrity of this compound. In one study, ¹H and ¹³C NMR spectra were measured on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org

The ¹H-NMR spectrum reveals characteristic signals for the ferrocenyl protons and the aliphatic acyl chain. The protons of the unsubstituted cyclopentadienyl (B1206354) (Cp) ring appear as a singlet at approximately 4.20 ppm. rsc.org The substituted Cp ring shows two distinct signals, typically triplets, corresponding to the protons at the α and β positions relative to the acyl substituent. For this compound, these appear at 4.78 ppm and 4.49 ppm, respectively. rsc.org The protons on the aliphatic chain are observed in the upfield region, with the methylene (B1212753) group adjacent to the carbonyl appearing as a triplet around 2.69 ppm and the methylene group bonded to the bromine atom resonating as a triplet at 3.42 ppm. rsc.org

In the ¹³C-NMR spectrum, the carbonyl carbon provides a key signal in the downfield region, typically around 204.9 ppm. The carbon atoms of the unsubstituted Cp ring resonate near 69.9 ppm, while the carbons of the substituted ring show distinct signals. rsc.org The aliphatic carbons of the hexyl chain are observed at various shifts, providing a complete structural map of the molecule. rsc.org For derivatives, such as a maleonitrile (B3058920) derivative of this compound, 2D NMR techniques like COSY and HMBC are employed to unambiguously assign all proton and carbon signals, confirming the connectivity between the ferrocene (B1249389) moiety and the substituent. mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Unsubstituted Cp Ring (C₅H₅) | 4.20 (s, 5H) | 69.94 |

| Substituted Cp Ring (α-CH) | 4.78 (t, 2H) | 72.28 |

| Substituted Cp Ring (β-CH) | 4.49 (t, 2H) | 69.55 |

| Substituted Cp Ring (ipso-C) | - | 79.44 |

| Carbonyl (C=O) | - | 204.92 |

| -COCH₂- | 2.69 (t, 2H) | 39.99 |

| -CH₂Br | 3.42 (t, 2H) | 34.37 (approx.) |

| Alkyl Chain (-CH₂-) | 1.5-1.9 (m) | 24-33 |

Mass Spectrometry (MS): Electrospray Time-of-Flight (ES-TOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Applications

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and its derivatives. The compound has a molecular weight of 363.07 g/mol corresponding to the empirical formula C₁₆H₁₉BrFeO. sigmaaldrich.com

High-resolution mass spectrometry techniques such as Electrospray Time-of-Flight (ES-TOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for characterizing larger, more complex derivatives. mdpi.com For instance, these methods have been successfully applied to the physicochemical characterization of novel porphyrazine derivatives synthesized from this compound. mdpi.com In such analyses, the mass spectrometer detects the molecular ion peak [M]⁺ or related species like [M+H]⁺, allowing for precise mass determination that confirms the successful synthesis of the target molecule. scirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Absorption Studies

The electronic absorption properties of ferrocene derivatives are characterized by UV-Vis spectrophotometry. Unsubstituted ferrocene typically exhibits a characteristic absorption band around 440 nm, which is attributed to spin-allowed d-d transitions of the iron center. researchgate.net The introduction of an acyl group, such as the 6-bromo-1-oxohexyl group, can influence the position and intensity of this band.

In derivatives of this compound, the electronic spectra are often dominated by transitions within the larger conjugated system. For example, a polyacetylene-based polyelectrolyte synthesized using this compound shows a strong absorption maximum at 519 nm. This peak is assigned to the π → π* transition of the conjugated polyene backbone, indicating significant electronic interaction along the polymer chain. Similarly, dicyanovinylene-functionalized ferrocenes exhibit intense intramolecular charge transfer bands in the visible region, with absorption maxima between 590-600 nm.

Photoluminescence Spectroscopy in Excited State Characterization

While ferrocene itself is generally considered non-luminescent due to efficient quenching of excited states, its derivatives can exhibit photoluminescence, often when the ferrocenyl moiety is incorporated into a larger fluorescent system. sci-hub.ruresearchgate.net The ferrocene unit can act as a quencher or, in some cases, modulate the emission properties of the fluorophore. researchgate.net

A notable example is a polyacetylene-based polymer derived from this compound, which displays a photoluminescence emission peak at 575 nm, corresponding to a photon energy of 2.16 eV. This emission originates from the excited state of the conjugated polymer backbone. In other systems, ferrocene derivatives can exhibit "turn-on" fluorescence, where luminescence is induced upon a specific event, such as light irradiation leading to the oxidation of the ferrocene center.

Electrochemical Analysis of Redox Behavior and Charge Transfer

The electrochemical properties of ferrocene and its derivatives are central to their utility in various applications, including as redox mediators and in molecular electronics.

Cyclic Voltammetry for Determination of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to study the redox behavior of ferrocene derivatives. The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple undergoes a reversible one-electron oxidation, making it a standard internal reference in non-aqueous electrochemistry. unh.edu The potential of this redox event is highly sensitive to the nature of the substituents on the cyclopentadienyl rings. researchgate.net

Electron-withdrawing groups, like the acyl group in this compound, make the iron center more electron-poor. unh.edu This increases the energy required to remove an electron, resulting in a shift of the oxidation potential to more positive values compared to unsubstituted ferrocene. unh.eduresearchgate.net Electrochemical studies on derivatives of this compound have confirmed this effect. The presence of the electron-withdrawing oxohexyl group has been shown to afford significantly more positive oxidation potentials, with shifts of up to 0.34 V versus the Fc/Fc⁺ couple. researchgate.net

In a polyacetylene derivative incorporating the this compound unit, the cyclic voltammogram showed an irreversible redox behavior with oxidation peaks observed at 0.5 V and 1.25 V, and a reduction peak at -1.3 V. This irreversibility is characteristic of the complex electrochemical processes occurring in the polymer system.

| Derivative | Technique | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Key Finding |

|---|---|---|---|---|

| Sulfanyl (B85325) Porphyrazine Derivative | Cyclic Voltammetry | ~+0.34 | Not specified | Oxohexyl group significantly shifts oxidation potential positive. researchgate.net |

| Polyacetylene Polyelectrolyte | Cyclic Voltammetry | +0.5, +1.25 | -1.3 | Irreversible redox behavior observed in the polymer system. |

Impact of Oxohexyl Substituents on Ferrocene-Based Redox Processes

The redox behavior of the ferrocene moiety is one of its most defining characteristics, with the reversible one-electron oxidation from the Fe(II) state to the Fe(III) ferrocenium cation being central to its utility in various applications. niscpr.res.inresearchgate.netnih.gov This redox process is highly sensitive to the nature of the substituents attached to the cyclopentadienyl rings. The electronic properties of these substituents can significantly alter the electron density at the iron center, thereby tuning the oxidation potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple. researchgate.netulisboa.ptmdpi.com

Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density on the ferrocene nucleus, making it easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups decrease the electron density at the iron center, which makes the removal of an electron more difficult. mdpi.comresearchgate.net This leads to a destabilization of the resulting positively charged ferrocenium cation and, consequently, a shift in the oxidation potential to more positive values. niscpr.res.inmdpi.com

The (6-Bromo-1-oxohexyl) substituent contains a carbonyl group directly attached to the ferrocene ring, classifying it as an acyl ferrocene. The acyl group is a potent electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. niscpr.res.inresearchgate.net This electron-withdrawing nature has a profound impact on the redox properties of the ferrocene core.

Research has demonstrated that the presence of the electron-withdrawing oxohexyl group on the ferrocene moiety results in a significantly more positive oxidation potential for the Fc/Fc⁺ redox process. nih.govnih.govsemanticscholar.org In studies involving derivatives of this compound, this shift was observed to be as high as +0.34 V (versus the standard Fc/Fc⁺ couple). nih.govnih.govsemanticscholar.org This positive shift confirms that the oxohexyl group makes the ferrocene unit more difficult to oxidize compared to unsubstituted ferrocene. The degree of this shift is consistent with the effects observed for other acyl ferrocenes, where the carbonyl group's electron-withdrawing effect governs the ease of oxidation. niscpr.res.inresearchgate.net

The following table summarizes the impact of various substituents on the half-wave potential (E₁/₂) of the ferrocene redox couple, illustrating the effect of the oxohexyl group in the context of other substitutions.

| Ferrocene Derivative | Substituent Type | Half-Wave Potential (E₁/₂) vs. Fc/Fc⁺ (V) | Reference |

|---|---|---|---|

| Ferrocene | Unsubstituted | 0.00 | researchgate.netmdpi.com |

| Benzoylferrocene | Acyl (Electron-Withdrawing) | +0.322 | niscpr.res.in |

| This compound Derivative | Acyl (Electron-Withdrawing) | Up to +0.34 | nih.govnih.govsemanticscholar.org |

| 1,1'-Dibenzoylferrocene | Diacyl (Strongly Electron-Withdrawing) | ~+0.5 to +0.6 | niscpr.res.in |

As the data indicates, the introduction of a single acyl group, such as the oxohexyl substituent, significantly increases the oxidation potential. This effect is even more pronounced with the addition of a second acyl group, further highlighting the direct correlation between the electron-withdrawing strength of the substituent and the resulting redox potential. niscpr.res.in Therefore, the oxohexyl substituent plays a critical role in modulating the electronic properties of the ferrocene core, specifically by making it a less effective electron donor and increasing the stability of its reduced state.

Advanced Applications of 6 Bromo 1 Oxohexyl Ferrocene in Functional Materials and Systems

Development of Polymeric Architectures and Advanced Materials

The ability to polymerize (6-Bromo-1-oxohexyl)ferrocene, or use it as a key reactant, has led to the creation of novel polymers with tailored electronic and physical properties. These materials are at the forefront of research for next-generation electronic and optoelectronic applications.

A significant advancement in the application of this compound is its use in the synthesis of polyacetylene-based polyelectrolytes. Through a quaternization polymerization reaction with 2-ethynylpyridine (B158538), a novel conjugated polymer with bulky N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide substituents has been successfully synthesized. tandfonline.comresearchgate.net This process results in a polyelectrolyte that features a conjugated polyene backbone, which is crucial for its electronic properties.

The synthesis involves dissolving this compound in N,N-dimethylformamide (DMF) and then adding 2-ethynylpyridine. The reaction is carried out at 80°C for 24 hours, during which the color of the solution changes from light brown to dark black, and the viscosity increases, indicating polymerization. tandfonline.com The resulting polymer, a polyacetylene with ferrocene-containing pyridinium (B92312) side chains, is soluble in polar organic solvents. researchgate.net

Table 1: Synthesis and Properties of Polyacetylene with N-(6-ferrocenyl-6-oxohexyl)pyridinium Bromide Substituents

| Parameter | Value | Reference |

|---|---|---|

| Monomers | This compound, 2-ethynylpyridine | tandfonline.com |

| Polymerization Type | Quaternization Polymerization | tandfonline.com |

| Solvent | N,N-dimethylformamide (DMF) | tandfonline.com |

| Reaction Temperature | 80°C | tandfonline.com |

| Reaction Time | 24 hours | tandfonline.com |

| Polymer Structure | Conjugated polyene backbone with N-(6-ferrocenyl-6-oxohexyl)pyridinium bromide substituents | tandfonline.comresearchgate.net |

The conjugated nature of the polyacetylene backbone in the polymer derived from this compound gives it inherent semiconductor properties. The delocalized π-electrons along the polymer chain allow for charge transport, a fundamental requirement for semiconductor applications. The incorporation of the ferrocene (B1249389) moiety introduces redox activity, which can be exploited to modulate these electronic properties.

The optical properties of this polymer are also of significant interest for optoelectronic devices. The absorption spectrum of the synthesized polyacetylene shows a maximum peak at 519 nm, which is attributed to the π → π* transition of the conjugated polyene group. tandfonline.comresearchgate.net This absorption in the visible region of the electromagnetic spectrum suggests its potential for applications in devices that interact with light, such as photodetectors or the active layer in solar cells. The ability to tune the electronic and optical properties through chemical modification of the ferrocene unit or the polymer backbone is a key area of ongoing research.

The redox-active ferrocene units appended to the polymer backbone make these materials highly suitable for electrochromic devices. Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple is well-known for its reversible color change. When a voltage is applied, the ferrocene units can be oxidized to ferrocenium, leading to a change in the material's absorption spectrum and thus its color. This property can be harnessed in applications such as smart windows, displays, and sensors.

The electrochemical behavior of the polyacetylene synthesized from this compound has been studied using cyclic voltammetry. The results show an irreversible redox process with oxidation peaks at 0.5 V and 1.25 V, and a reduction peak at -1.3 V. tandfonline.comresearchgate.net The stability of these redox currents for up to 50 cycles indicates a degree of robustness that is essential for practical electrochromic applications. tandfonline.comresearchgate.net

Table 2: Electrochemical Properties of Polyacetylene with N-(6-ferrocenyl-6-oxohexyl)pyridinium Bromide Substituents

| Electrochemical Parameter | Value | Reference |

|---|---|---|

| Oxidation Peaks | 0.5 V, 1.25 V | tandfonline.comresearchgate.net |

| Reduction Peak | -1.3 V | tandfonline.comresearchgate.net |

| Redox Behavior | Irreversible | tandfonline.comresearchgate.net |

Furthermore, the semiconducting nature of this ferrocene-containing polymer suggests its potential use in organic thin-film transistors (OTFTs). In OTFTs, a thin film of an organic semiconductor acts as the active channel for charge transport between the source and drain electrodes. While specific studies on thin-film transistors using the polymer derived from this compound are not yet prevalent, related ferrocene-containing polymers have been investigated for this purpose. For instance, polyferrocenylsilane has been used as a semicrystalline polymer additive to improve the morphology and charge transport of small-molecule organic semiconductors in thin films. mdpi.com The unique electronic characteristics and processability of the polyacetylene system make it a candidate for future research in this area.

Functional Materials for Energy Conversion and Sensing

Beyond polymeric architectures, the ferrocene moiety of this compound is a key component for designing materials for energy conversion and sensing applications, primarily due to its stable and reversible redox behavior.

Ferrocene and its derivatives are widely used as redox mediators in electrochemical sensors. acs.orgmdpi.comresearchgate.net The principle of these sensors often relies on the ferrocene unit facilitating electron transfer between a biological recognition element (like an enzyme) and an electrode surface. The bromo-hexyl-oxo linker in this compound provides a convenient handle for covalently attaching the ferrocene unit to electrode surfaces or to other molecules.

For example, ferrocene-terminated monolayers can be formed on conductive surfaces, creating a stable and reproducible redox-active interface for sensing applications. acs.org Upon application of a potential, the immobilized ferrocene can be oxidized to ferrocenium, and this redox event can be coupled to the concentration of an analyte of interest. The ability to create such modified surfaces opens up possibilities for developing sensors for a wide range of analytes. While specific sensors built using this compound are a subject for further research, the fundamental properties of ferrocene derivatives make it a promising candidate for this field. acs.orgmdpi.comresearchgate.net

In dye-sensitized solar cells (DSSCs), a redox mediator is a critical component of the electrolyte, responsible for regenerating the photo-oxidized dye and transporting charge to the counter electrode. The ferrocene/ferrocenium (Fc/Fc+) couple is a highly attractive alternative to the traditional iodide/triiodide redox shuttle due to its potential to achieve higher open-circuit voltages. mdpi.com

The redox potential of ferrocene can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the cyclopentadienyl (B1206354) rings. mdpi.com This tunability allows for the optimization of the energy levels of the redox couple to match that of the sensitizing dye, thereby maximizing the efficiency of the solar cell. This compound, with its functional side chain, can be used as a precursor to synthesize more complex ferrocene derivatives with tailored redox potentials for DSSC applications. mdpi.com The electron transfer kinetics of the ferrocene/ferrocenium process are known to be facile, which is another important characteristic for an efficient redox mediator in DSSCs. researchgate.net Although the direct use of this compound as a redox mediator in DSSCs has not been extensively reported, its potential as a building block for creating advanced redox shuttles is significant. mdpi.comresearchgate.net

Battery and Energy Storage Applications

The escalating demand for efficient and sustainable energy storage solutions has spurred research into novel electrode and electrolyte materials. Ferrocene and its derivatives have been identified as highly promising redox-active components for next-generation battery technologies, particularly in the realm of redox flow batteries (RFBs). The fundamental appeal of ferrocene lies in its stable and reversible one-electron redox couple (Fe²⁺/Fe³⁺), which is essential for charge storage and release.

This compound, through its ferrocene moiety, can theoretically participate in these crucial electrochemical processes. The long alkyl chain may enhance its solubility in non-aqueous electrolytes, a critical factor for achieving high energy densities in non-aqueous RFBs. Furthermore, the terminal bromine atom offers a reactive site for polymerization or grafting onto electrode surfaces, potentially leading to more stable and durable battery systems.

Research on related ferrocene-containing polymers has demonstrated their efficacy as electron transfer mediators. While specific performance data for this compound in a battery setup is not yet available, the characteristics of similar compounds suggest its potential. For instance, functionalized ferrocenes have been explored to overcome the inherent insolubility of the parent ferrocene in aqueous systems, a key challenge for aqueous RFBs.

Below is a table summarizing the electrochemical properties of a representative functionalized ferrocene derivative used in a redox flow battery, illustrating the typical performance metrics that would be relevant for assessing this compound.

| Property | Value | Conditions |

| Redox Potential (E½) | +0.64 V (vs. Ag/AgCl) | In 0.5 M H₂SO₄ |

| Diffusion Coefficient | 3.8 x 10⁻⁶ cm²/s | In aqueous electrolyte |

| Electron Transfer Rate | 1.2 x 10⁻³ cm/s | At a glassy carbon electrode |

| Solubility | > 2.0 M | In water |

Note: The data presented in this table is for a water-soluble ferrocene derivative and is intended to be illustrative of the types of properties important for battery applications. This data does not represent experimentally determined values for this compound.

Emerging Applications in Specialized Technologies

The versatile properties of ferrocene-containing molecules extend beyond energy storage into various specialized technological fields. The combination of the organometallic ferrocene core and the functional organic substituent in this compound opens up possibilities in photonics, nanofabrication, and separation sciences.

Non-linear optical materials are crucial for a range of applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. The interest in ferrocene derivatives for NLO applications stems from the ability of the iron center to act as an efficient electron donor. When coupled with an electron-acceptor group through a π-conjugated system, significant second-order NLO responses can be achieved.

In the case of this compound, the ferrocene unit serves as the electron-donating component. The carbonyl group in the oxohexyl chain has some electron-withdrawing character, creating a modest intramolecular charge-transfer characteristic. While the alkyl chain is not a conjugated spacer, the fundamental donor-acceptor nature within the molecule suggests potential for NLO activity. The terminal bromine could be substituted with stronger acceptor groups to enhance these properties.

The second harmonic generation (SHG) efficiency is a key metric for second-order NLO materials. While SHG values for this compound have not been reported, studies on other ferrocene derivatives provide a benchmark for their potential performance.

| Compound | Second Harmonic Generation (SHG) Efficiency (vs. Urea) |

| Ferrocenyl derivative with cyanoacrylate acceptor | High |

| Ferrocene-chalcone derivatives | 10-60 times that of urea |

Note: This table provides examples of SHG efficiencies for other ferrocene derivatives to indicate the potential of this class of compounds in NLO applications.

The fabrication of nanoscale integrated circuits and other nanostructures relies heavily on lithographic techniques. Electron beam lithography (EBL) is a high-resolution method that uses a focused beam of electrons to draw patterns on a surface covered with a radiation-sensitive material known as a resist. There is a growing interest in developing metal-containing resists to improve sensitivity and etch resistance.

Ferrocene-containing polymers have been explored as resist materials for both EBL and extreme ultraviolet lithography (EUVL). The presence of the iron atom in the ferrocene moiety enhances the absorption of high-energy radiation and can improve the thermal stability of the polymer. The this compound molecule could serve as a monomer for the synthesis of such polymers. The bromoalkyl group is a suitable functionality for polymerization reactions. The resulting polymer would have pendant ferrocene units, which could provide the desired lithographic properties.

The performance of a resist in EBL is characterized by its sensitivity and resolution. While no specific lithographic data exists for polymers derived from this compound, the general properties of ferrocene-containing resists suggest their potential for high-resolution patterning.

| Resist Material | Resolution Achieved | Sensitivity |

| Poly(vinylferrocene)-based resist | Sub-100 nm features | Moderate |

| Ferrocene-containing block copolymer resist | ~20 nm line patterns | High |

Note: The data in this table is representative of the performance of other ferrocene-containing polymer resists and is for illustrative purposes only.

The development of advanced membranes for efficient gas storage and separation is a critical area of research with applications in energy, environmental remediation, and industrial processes. Porous organic polymers and other membrane materials incorporating ferrocene have shown promise in this field. The inclusion of ferrocene into the membrane structure can influence the material's porosity, gas affinity, and transport properties.

This compound could be utilized in the synthesis of such membranes in several ways. It could be used to create porous organic frameworks where the ferrocene unit is an integral part of the porous structure. Alternatively, it could be incorporated as a functional monomer in the fabrication of polymeric membranes. The bromoalkyl chain provides a convenient handle for polymerization or for grafting the molecule onto a membrane support. The presence of the ferrocene unit within the membrane could enhance the selective adsorption of certain gases.

The performance of gas separation membranes is typically evaluated by their permeability and selectivity for different gases. While specific data for membranes containing this compound is not available, studies on other ferrocene-based porous polymers provide insights into their potential capabilities.

| Ferrocene-Based Porous Polymer | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |

| FcCMP-1 | ~2.5 | ~1.2 |

| FcCMP-2 | ~1.8 | ~0.9 |

Note: This table shows the gas uptake capacities of two different ferrocene-based conjugated microporous polymers (FcCMPs) to illustrate the potential of such materials for gas storage.

Theoretical and Computational Investigations of 6 Bromo 1 Oxohexyl Ferrocene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of ferrocene (B1249389) derivatives at a molecular level. These methods provide a detailed picture of the electron distribution and energy levels, which govern the compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Photophysical and Photo-electrochemical Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic ground state of molecules. For ferrocene derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Studies on various ferrocene derivatives show that DFT accurately predicts molecular structures, which can be validated by comparison with X-ray crystallography data.

The introduction of substituents, such as the (6-bromo-1-oxohexyl) group, onto the cyclopentadienyl (B1206354) (Cp) rings significantly influences the electronic density of the ferrocene core. acs.org This, in turn, affects the molecule's photophysical and photo-electrochemical behavior. DFT calculations can quantify these effects by computing key parameters like ionization potentials and electron affinities, which are crucial for understanding charge transfer processes. The calculated infrared spectra from DFT can also confirm the structural integrity of the compound, with the eclipsed conformer of ferrocene often being identified as the true minimum energy structure in a vacuum. researchgate.net

| Calculated Property | Significance | Typical Computational Approach |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP functional with a suitable basis set (e.g., 6-31G(d)). researchgate.net |

| Ionization Potential | Energy required to remove an electron; relates to the oxidation potential. nih.gov | Energy difference between the neutral molecule and its cation. |

| Electron Affinity | Energy released when an electron is added; relates to the reduction potential. | Energy difference between the neutral molecule and its anion. |

| Vibrational Frequencies | Predicts the molecule's IR spectrum, used for structural confirmation. researchgate.net | Frequency analysis on the optimized geometry. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand how molecules like (6-Bromo-1-oxohexyl)ferrocene interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying their excited states. chemrxiv.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

For ferrocene derivatives, the absorption spectra typically feature two main types of transitions:

d-d transitions : These are low-energy transitions involving the d-orbitals of the iron center.

Metal-to-Ligand Charge Transfer (MLCT) transitions : In these transitions, an electron moves from an orbital primarily located on the iron atom to an orbital primarily on the cyclopentadienyl rings or the attached substituent. nih.gov

The nature of the substituent dictates the energy and intensity of these transitions. The electron-withdrawing acyl group in this compound is expected to influence the MLCT bands significantly. TD-DFT provides a framework to characterize these excited states, detailing which molecular orbitals are involved in each electronic transition. researchgate.netnih.gov

| Transition Energy (nm) | Oscillator Strength (f) | Dominant Orbital Contribution | Transition Type |

|---|---|---|---|

| ~450 | ~0.05 | HOMO -> LUMO+1 | d-d / MLCT |

| ~340 | ~0.02 | HOMO-1 -> LUMO | MLCT nih.gov |

| ~280 | ~0.15 | HOMO-2 -> LUMO | Ligand-to-Ligand Charge Transfer (LLCT) / MLCT |

Molecular Modeling of Electronic Interactions and Orbital Contributions

Molecular modeling allows for a visual and quantitative analysis of how electrons are distributed and interact within the this compound system. This is crucial for understanding the dynamics of charge separation and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis in Charge Separation Dynamics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for determining a molecule's reactivity and electronic properties. ias.ac.in In ferrocene-based systems, the HOMO is typically centered on the iron atom (d-orbitals), while the LUMO can be located on the Cp rings or the substituents. nih.govumb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical stability and the energy of its lowest-energy electronic transition. A smaller gap generally implies that the molecule is more easily excitable. Analysis of the FMOs in this compound would reveal how the acyl and bromoalkyl groups modify the electronic structure. The spatial overlap of the HOMO and LUMO is also crucial for understanding charge separation dynamics; a transition from a metal-centered HOMO to a ligand-centered LUMO is characteristic of an MLCT process, which is fundamental to many of the photophysical applications of ferrocenes. nih.gov

| Orbital | Primary Location | Role in Electronic Transitions |

|---|---|---|

| HOMO | Iron d-orbitals (e.g., dz2, dxy, dx2-y2) nasa.gov | Electron donor in charge-transfer excitations. |

| LUMO | Acyl group and Cyclopentadienyl (Cp) rings (π* orbitals) | Electron acceptor in charge-transfer excitations. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO levels | Correlates with the lowest energy absorption band and chemical reactivity. |

Computational Docking Methodologies for Predictive Studies (e.g., binding affinities in host-guest systems)

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the "guest") when it binds to another (the "host"). mdpi.com Ferrocene derivatives are excellent candidates for guest molecules in supramolecular host-guest systems due to their well-defined structure, stability, and redox-active nature. nih.gov The this compound molecule possesses several features that make it interesting for such studies: the bulky ferrocene core, a hydrogen bond acceptor (the carbonyl oxygen), and a potential halogen bond donor (the bromine atom).

Docking simulations can predict how this molecule might fit into the cavity of a host molecule, such as a cyclodextrin (B1172386) or a protein. acs.orgnih.gov These calculations produce a "docking score" or a predicted binding free energy (ΔGbind), which quantifies the stability of the host-guest complex. Such predictive studies are invaluable for designing ferrocene-based sensors, where a binding event at the host is signaled by a change in the electrochemical or optical properties of the ferrocene guest. mdpi.com

| Host Molecule | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Predicted Interactions |

|---|---|---|

| β-Cyclodextrin | -4.5 to -6.0 nih.gov | Hydrophobic interaction of the ferrocene core within the cavity. |

| Cucurbit nih.govuril (CB nih.gov) | -12.0 to -15.0 nih.gov | Strong hydrophobic and ion-dipole interactions at the host portals. |

| Bovine Serum Albumin (BSA) | -7.0 to -9.0 | Hydrophobic interactions in binding pockets; potential hydrogen bonding. |

Prediction of Optical and Electrochemical Properties via Computational Approaches

A key strength of computational chemistry is its ability to predict the macroscopic properties of molecules from their calculated electronic structures. For this compound, these approaches can provide valuable foresight into its behavior in various applications.

The optical properties, specifically the UV-Vis absorption spectrum, are directly predicted using TD-DFT calculations, as described previously. acs.org The calculated transition energies and oscillator strengths can be used to simulate the entire spectrum, which can then be compared with experimental data for validation.

Electrochemical properties, most notably the redox potential of the Fe(II)/Fe(III) couple, can be predicted using DFT. The standard approach involves calculating the free energy change for the oxidation reaction in a simulated solvent environment using a polarizable continuum model (PCM). canterbury.ac.nz The redox potential is influenced by the electronic nature of the substituents on the Cp rings; electron-donating groups lower the potential, making oxidation easier, while electron-withdrawing groups (like the acyl group) increase the potential. acs.org Computational studies have shown a strong linear correlation between the calculated and experimentally measured redox potentials for series of ferrocene derivatives, confirming the predictive power of these methods. nasa.govcanterbury.ac.nz

| Property | Primary Computational Method | Key Calculated Parameter(s) |

|---|---|---|

| Optical Absorption (UV-Vis) | TD-DFT | Excited state energies and oscillator strengths. |

| Redox Potential | DFT with a solvent model (e.g., C-PCM) canterbury.ac.nz | Free energy of oxidation (ΔGox). |

| Reactivity | DFT (FMO Analysis) | HOMO-LUMO gap, orbital energies, and distributions. ias.ac.in |

| Binding Affinity | Molecular Docking mdpi.com | Binding free energy (ΔGbind). nih.gov |

Future Research Directions and Emerging Trends for 6 Bromo 1 Oxohexyl Ferrocene

Exploration of Novel Derivatization Pathways and Chemical Transformations

The future exploration of (6-Bromo-1-oxohexyl)ferrocene is centered on expanding its chemical versatility through innovative derivatization strategies. The presence of the terminal bromo group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional moieties.

An emerging trend is the utilization of this compound in polymerization reactions. A notable example is its use as an initiator in the quaternization polymerization of 2-ethynylpyridine (B158538). In this process, the bromo group reacts with the pyridine (B92270) nitrogen, initiating the polymerization and leading to the formation of a polyacetylene-based polyelectrolyte with ferrocene-containing pyridinium (B92312) substituents researchgate.netresearchgate.netcmu.edu. This approach opens avenues for creating novel conductive and electroactive polymers with tailored properties.

Another promising derivatization pathway involves nucleophilic substitution reactions. For instance, this compound has been reacted with dimercaptomaleonitrile disodium (B8443419) salt to synthesize a novel maleonitrile (B3058920) derivative. This reaction highlights the potential for introducing sulfur-containing functionalities, which can then be used in subsequent cyclization reactions to create complex macrocycles mdpi.comrsc.org.

Future research in this area will likely focus on exploring a wider range of polymerization techniques, such as controlled radical polymerization and ring-opening polymerization, initiated by derivatives of this compound. Furthermore, expanding the library of nucleophiles for substitution reactions will enable the synthesis of a vast array of new ferrocene-containing molecules with diverse chemical and physical properties.

Advanced Materials Design through Targeted this compound Functionalization

The targeted functionalization of materials with this compound is a rapidly advancing area, with significant potential for creating materials with novel electronic, optical, and redox properties. The long hexyl chain provides flexibility and can influence the self-assembly and morphology of the resulting materials.

A key area of development is the synthesis of advanced polymers. The aforementioned polyacetylene-based polyelectrolyte, synthesized using this compound, is a prime example of a material with a conjugated polymer backbone and bulky, redox-active ferrocene (B1249389) substituents researchgate.netresearchgate.netcmu.edu. The electrochemical properties of such polymers are of great interest for applications in sensors, electrochromic devices, and energy storage.

Furthermore, the derivatization of this compound is leading to the creation of complex, multi-component systems. The synthesis of an octaferrocenyl-substituted magnesium(II) sulfanyl (B85325) porphyrazine from a this compound-derived maleonitrile is a testament to this approach mdpi.comrsc.org. Such porphyrazine derivatives, with multiple redox-active ferrocene units, are being investigated for their electrochemical and photochemical properties, with potential applications in catalysis and photodynamic therapy mdpi.comrsc.org.

Emerging trends in this field include the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to impart redox activity and enhance their catalytic or sensing capabilities. Additionally, the self-assembly of amphiphilic derivatives of this compound into micelles, vesicles, or other nanostructures is an area ripe for exploration, with potential applications in drug delivery and nanotechnology.

| Precursor Compound | Resulting Material/Derivative | Potential Application Area |

| This compound and 2-ethynylpyridine | Polyacetylene-based polyelectrolyte | Conductive polymers, Sensors |

| This compound and dimercaptomaleonitrile disodium salt | Octaferrocenyl-substituted magnesium(II) sulfanyl porphyrazine | Catalysis, Photodynamic therapy |

Interdisciplinary Research Integrating Ferrocene Chemistry with Other Scientific Domains

The unique properties of ferrocene, including its stable redox behavior and biocompatibility, make this compound an ideal candidate for integration into various scientific disciplines, particularly in the fields of medicinal chemistry and biotechnology.

A significant area of interdisciplinary research is the development of bioconjugates for therapeutic applications. This compound has been utilized in the synthesis of bioconjugates with the natural polyether ionophore lasalocid (B1674520). These conjugates have been evaluated for their anticancer activity, demonstrating the potential of using the ferrocene moiety to modify the pharmacological properties of known therapeutic agents .

The incorporation of this compound into complex biological molecules is another promising avenue. The synthesis of ferrocene-substituted porphyrazines points towards the development of novel diagnostic and therapeutic agents. The ferrocene units can act as electrochemical or redox probes, while the porphyrazine core can have applications in photodynamic therapy or as a carrier for other molecules mdpi.comrsc.org.

Future interdisciplinary research will likely see the attachment of this compound to a wider range of biomolecules, including peptides, nucleic acids, and carbohydrates, to create novel probes, sensors, and targeted drug delivery systems. The ability to combine the redox properties of ferrocene with the biological activity of these molecules opens up exciting possibilities for diagnostics, imaging, and therapy.

| Scientific Domain | Application of this compound | Research Focus |

| Medicinal Chemistry | Synthesis of lasalocid bioconjugates | Anticancer drug development |

| Biotechnology | Incorporation into porphyrazine macrocycles | Diagnostics and photodynamic therapy |

Development of Robust Methodologies for Scalable Synthesis and Application

The transition of this compound and its derivatives from laboratory-scale curiosities to commercially viable materials hinges on the development of robust and scalable synthetic methodologies. While specific scalable synthesis routes for this compound are not yet widely published, general advancements in the synthesis of functionalized ferrocenes provide a roadmap for future development.

Traditional batch synthesis methods can be inefficient and difficult to scale up. An emerging and highly promising trend is the adoption of flow chemistry for the synthesis of organometallic compounds, including functionalized ferrocenes fu-berlin.dewuxiapptec.comtechniques-ingenieur.fr. Flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and the potential for continuous manufacturing, which can lead to higher yields and purity. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production.

Furthermore, the optimization of the quaternization polymerization process using this compound is crucial for the reproducible and scalable production of the resulting polyelectrolytes. This includes fine-tuning reaction parameters such as temperature, concentration, and solvent to control the molecular weight and polydispersity of the polymer, which in turn affect its material properties.

Future research in this area should focus on translating the existing synthetic methods for this compound and its derivatives to continuous flow systems. Additionally, the development of purification techniques that are amenable to large-scale production, such as continuous crystallization or membrane-based separations, will be essential for the widespread application of these advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.